molecular formula C17H15N3OS2 B2505996 3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 941936-61-4

3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2505996
CAS No.: 941936-61-4
M. Wt: 341.45
InChI Key: MMOJQCTYSXUABZ-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3OS2 and its molecular weight is 341.45. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Substituted benzamides, sharing a core structural resemblance to "3-(ethylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide," have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit competitive inhibition with ATP, highlighting their potential in cancer therapy by inhibiting tumor growth and angiogenesis (Borzilleri et al., 2006).

Antituberculosis Activity

Thiazole-aminopiperidine hybrids have shown promising in vitro activity against Mycobacterium tuberculosis (MTB), with significant inhibition of the MTB DNA gyrase, demonstrating potential as novel antituberculosis agents. The inclusion of the thiazole moiety indicates the importance of heterocyclic compounds in developing new therapies for tuberculosis (Jeankumar et al., 2013).

Chemical Synthesis and Biological Evaluation

The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, through a one-pot, microwave-assisted method, showcases the advances in synthetic chemistry techniques. These compounds, characterized by their poly-functionalized tri-heterocyclic structure, have been screened for antibacterial, antioxidant, and antitubercular activities, underscoring the multifaceted applications of such molecules (Bhoi et al., 2016).

Gelation Behavior and Molecular Interactions

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation properties, highlighting the role of methyl functionality and S⋯O interaction in gel formation. This study provides insights into the design of new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

Properties

IUPAC Name

3-ethylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-2-22-14-7-3-5-12(9-14)16(21)20-17-19-15(11-23-17)13-6-4-8-18-10-13/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOJQCTYSXUABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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